Cas no 191539-54-5 ((3R)-5-{4'-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl-2,2'-binaphthalen-4-yl}-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-6(2H)-one)
![(3R)-5-{4'-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl-2,2'-binaphthalen-4-yl}-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-6(2H)-one structure](https://fr.kuujia.com/scimg/cas/191539-54-5x500.png)
191539-54-5 structure
Nom du produit:(3R)-5-{4'-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl-2,2'-binaphthalen-4-yl}-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-6(2H)-one
(3R)-5-{4'-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl-2,2'-binaphthalen-4-yl}-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-6(2H)-one Propriétés chimiques et physiques
Nom et identifiant
-
- (3R)-5-{4'-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl-2,2'-binaphthalen-4-yl}-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-6(2H)-one
- (3R)-5-[3-[4-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-8-methoxy-1,3-dimethyl-3,
- (3R)-5-{4'-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl-2,2'-binaphthalen-4-yl}-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-6(2
- 191539-54-5
- Michellamine F
- NSC692906
- 5,5'-(1,1'-Dihydroxy-8-8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)[3,4-dihydro-8-methoxy-1,3-dimethyl-6-isoquinolinol],[1,2,3,4-tetrahydro-1,3-dimethyl-6,8-isoquinolinediol],(3R,5R,1'R,3'R,5'S)
- (1R,3R)-5-[4-hydroxy-3-[1-hydroxy-4-[(3R)-6-hydroxy-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-5-yl]-8-methoxy-6-methyl-2-naphthyl]-5-methoxy-7-methyl-1-naphthyl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
- 5,5'-(1,1'-Dihydroxy-8-8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)(3,4-dihydro-8-methoxy-1,3-dimethyl-6-isoquinolinol),(1,2,3,4-tetrahydro-1,3-dimethyl-6,8-isoquinolinediol),(3R,5R,1'R,3'R,5'S)
- CHEMBL501944
- NSC-692906
- (1R,3R)-5-[4-hydroxy-3-[1-hydroxy-4-[(3R)-6-hydroxy-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-5-yl]-8-methoxy-6-methylnaphthalen-2-yl]-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
- 5-[4'-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalen]-4-yl]-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-6(2H)-one
- DTXSID30940788
-
- Piscine à noyau: InChI=1S/C47H48N2O8/c1-20-10-26-28(42-32-14-22(3)48-24(5)40(32)34(50)18-35(42)51)16-30(46(53)44(26)37(12-20)55-7)31-17-29(27-11-21(2)13-38(56-8)45(27)47(31)54)43-33-15-23(4)49-25(6)41(33)39(57-9)19-36(43)52/h10-13,16-19,22-24,48,50-54H,14-15H2,1-9H3/t22-,23-,24-/m1/s1
- La clé Inchi: VSDWMCJBOALEDE-WXFUMESZSA-N
- Sourire: CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(N=C(C8=C(C=C7O)OC)C)C)O
Propriétés calculées
- Qualité précise: 768.34124
- Masse isotopique unique: 768.34106649g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 57
- Nombre de liaisons rotatives: 6
- Complexité: 1420
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 8.5
- Surface topologique des pôles: 153Ų
Propriétés expérimentales
- Le PSA: 149.74
(3R)-5-{4'-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl-2,2'-binaphthalen-4-yl}-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-6(2H)-one Littérature connexe
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
S. Ahmed Chem. Commun., 2009, 6421-6423
191539-54-5 ((3R)-5-{4'-[(1R,3R)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl-2,2'-binaphthalen-4-yl}-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-6(2H)-one) Produits connexes
- 2649054-74-8(2-(1-isocyanatocyclopropyl)methyl-1-methylpyrrolidine)
- 2639454-30-9(tert-butyl 1-(1,3-thiazol-2-yl)aminocyclohexane-1-carboxylate)
- 2418711-51-8(5-(azidomethyl)-3-(fluorosulfonyl)oxy-2,4-dimethylbenzoic acid)
- 518018-66-1(3-(1H-1,3-benzodiazol-1-yl)-N'-(1E)-(4-hydroxyphenyl)methylidenepropanehydrazide)
- 1261573-01-6(2-Cyano-6-methoxybenzenesulfonamide)
- 2248373-66-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylate)
- 2639448-73-8(3,5-dimethyl-4-(1H-pyrazol-4-yl)-1,2-oxazole hydrochloride)
- 209970-11-6(1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol)
- 923107-63-5(4-({[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}methyl)benzonitrile)
- 2228569-46-6(tert-butyl N-1-(4-cyclopropyl-1,3-thiazol-5-yl)-2-oxoethylcarbamate)
Fournisseurs recommandés
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
